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Compound of Interest

Compound Name: 4-Amino-3-methoxybenzonitrile

Cat. No.: B112118 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
4-Amino-3-methoxybenzonitrile is a versatile aromatic compound of significant interest in

medicinal chemistry and organic synthesis. Its unique trifunctional substitution pattern,

featuring an activating amino group, an activating methoxy group, and a deactivating, meta-

directing cyano group, results in a nuanced and synthetically valuable reactivity profile. This

guide provides a comprehensive analysis of the molecule's electronic properties, key reactions

at the aromatic ring and its functional groups, and its application as a building block for more

complex molecules, such as Finerenone intermediates.[1][2] Detailed experimental protocols

and mechanistic diagrams are provided to facilitate its practical application in a research and

development setting.

Physicochemical Properties
A summary of the key physical and chemical properties of 4-Amino-3-methoxybenzonitrile is

presented below.
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Property Value Reference

IUPAC Name 4-amino-3-methoxybenzonitrile [3]

Synonyms 4-Cyano-2-methoxyaniline [3]

CAS Number 177476-76-5 [3][4]

Molecular Formula C₈H₈N₂O [3][4]

Molecular Weight 148.16 g/mol [3][4]

Appearance Solid

Purity ≥98% (typical) [4]

InChI Key
SCXGWOFGMVEUGW-

UHFFFAOYSA-N
[3]

Molecular Structure and Electronic Effects
The reactivity of 4-Amino-3-methoxybenzonitrile is dictated by the electronic interplay of its

three functional groups. The amino (-NH₂) and methoxy (-OCH₃) groups are strong and

moderate electron-donating groups (EDGs), respectively. They activate the benzene ring

towards electrophilic attack through resonance effects (+R). Conversely, the cyano (-C≡N)

group is a strong electron-withdrawing group (EWG) that deactivates the ring through both

inductive (-I) and resonance (-R) effects.

Caption: Electronic effects of substituents on the benzene ring.

Reactivity of the Aromatic Ring: Electrophilic
Aromatic Substitution
The powerful activating and ortho-, para-directing nature of the amino group dominates the

regioselectivity of electrophilic aromatic substitution (EAS). The methoxy group also directs

ortho and para. The positions ortho to the amino group (C5) and para to the methoxy group

(C6) are the most nucleophilic and therefore the most likely sites for electrophilic attack. Steric

hindrance from the adjacent methoxy group may slightly disfavor attack at C5 compared to C2.

The cyano group deactivates the ring, particularly at the positions ortho and para to it.
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Directing Effects

4-Amino-3-methoxybenzonitrile + E⁺

Arenium Ion Intermediate
(Sigma Complex)

Rate-determining step:
π-attack on electrophile

Substituted Product + H⁺

Fast step:
Deprotonation restores aromaticity

Amino (-NH₂): ortho, para-directing (C2, C5)
Methoxy (-OCH₃): ortho, para-directing (C2, C4)

Cyano (-CN): meta-directing (C2, C6)

Most likely positions for attack:
C5 (ortho to NH₂, meta to OCH₃)
C2 (ortho to OCH₃, meta to NH₂)

C6 (para to NH₂, meta to CN - less likely)

Click to download full resolution via product page

Caption: General workflow for electrophilic aromatic substitution.

Halogenation
Direct halogenation with agents like Br₂ or Cl₂ would likely occur at the positions most activated

by the amino and methoxy groups. The reaction is expected to be rapid, potentially leading to

polysubstitution, and may not require a Lewis acid catalyst due to the high activation of the

ring.

Nitration
Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-

NO₂) group.[5] The strongly acidic conditions can protonate the amino group, forming an

ammonium (-NH₃⁺) ion, which is a deactivating, meta-directing group. This complicates the

regioselectivity. To avoid this, acylation of the amino group to form an amide is often performed

first to moderate its activating effect and protect it from protonation.
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Reactivity of Functional Groups
Amino Group (-NH₂)
The primary aromatic amine is a versatile functional handle.

Acylation: The amino group readily reacts with acyl chlorides or anhydrides in the presence

of a base (e.g., pyridine, triethylamine) to form amides. This is a common strategy to protect

the amine or moderate its activating effect during subsequent reactions.

Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium

nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C), converts the

amino group into a diazonium salt (-N₂⁺). This intermediate is highly valuable for introducing

a wide range of substituents via Sandmeyer-type reactions (e.g., -Cl, -Br, -OH, -CN).

Aromatic Amine (Ar-NH₂)

Diazonium Salt (Ar-N₂⁺Cl⁻)

Diazotization

NaNO₂ / HCl
0-5 °C

Substitution Products
(e.g., Ar-Cl, Ar-Br, Ar-OH)

Sandmeyer Reaction
(e.g., + CuCl)

Click to download full resolution via product page

Caption: Diazotization and subsequent Sandmeyer reaction pathway.

Cyano Group (-C≡N)
The nitrile group can undergo several important transformations.[6][7]
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Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or

basic conditions, typically with heating.[8] The reaction proceeds through an amide

intermediate (-CONH₂). The electron-donating groups on the ring decrease the

electrophilicity of the nitrile carbon, making this reaction more challenging compared to

benzonitriles with electron-withdrawing groups.[9]

Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using strong reducing

agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[8] This

provides a method for introducing an aminomethyl group.

Nitrile (R-C≡N)

Protonation
(R-C≡N⁺-H)

H₃O⁺

Nucleophilic attack by H₂O

Tautomerization (Imidic acid to Amide)

Amide Intermediate (R-CONH₂)

Carboxylic Acid (R-COOH)

Further hydrolysis
(H₃O⁺, heat)

Click to download full resolution via product page

Caption: General mechanism of acid-catalyzed nitrile hydrolysis.

Methoxy Group (-OCH₃)
The methoxy group is an ether linkage and is generally stable to many reaction conditions.

However, it can be cleaved to a hydroxyl group (-OH) using strong acids such as hydrobromic

acid (HBr) or a Lewis acid like boron tribromide (BBr₃).
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Experimental Protocols
The following are general procedures and may require optimization for specific applications. All

reactions should be conducted in a well-ventilated fume hood with appropriate personal

protective equipment.

Protocol: Acylation of the Amino Group
Objective: To synthesize N-(4-cyano-2-methoxyphenyl)acetamide.

Procedure:

Dissolve 4-Amino-3-methoxybenzonitrile (1.0 eq) in a suitable solvent such as

dichloromethane (DCM) or tetrahydrofuran (THF).

Add a base, such as pyridine (1.2 eq) or triethylamine (1.5 eq), to the solution and cool the

mixture to 0 °C in an ice bath.

Slowly add acetic anhydride or acetyl chloride (1.1 eq) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress

by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding water.

Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure.

Purify the crude product by recrystallization or column chromatography.

Protocol: Reduction of the Nitrile Group
Objective: To synthesize 4-aminomethyl-2-methoxyaniline.

Procedure:
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To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon),

add a suspension of lithium aluminum hydride (LiAlH₄) (approx. 2.0 eq) in anhydrous THF.

Cool the suspension to 0 °C.

Dissolve 4-Amino-3-methoxybenzonitrile (1.0 eq) in anhydrous THF and add it dropwise

to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

After the addition is complete, allow the mixture to warm to room temperature and then

heat to reflux for 4-8 hours, or until TLC analysis indicates the consumption of the starting

material.

Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential,

dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser

workup).

Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing

the solid with THF or ethyl acetate.

Combine the filtrates and concentrate under reduced pressure to yield the crude product,

which can be further purified if necessary.

Conclusion
4-Amino-3-methoxybenzonitrile possesses a rich and predictable reactivity profile governed

by the distinct electronic properties of its functional groups. The highly activated aromatic ring is

susceptible to electrophilic substitution, primarily directed by the powerful amino group.

Furthermore, the amino and nitrile functionalities serve as key points for molecular elaboration

through diazotization, acylation, hydrolysis, and reduction. This versatility makes it an

exceptionally valuable intermediate for the synthesis of complex, biologically active molecules,

underscoring its importance for professionals in drug discovery and development. A thorough

understanding of its reactivity is paramount to its successful application in multi-step synthetic

campaigns.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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